molecular formula C15H19F3N4O3 B2710177 2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1903214-49-2

2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2710177
CAS RN: 1903214-49-2
M. Wt: 360.337
InChI Key: ITSYYHWCEDELQZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19F3N4O3 and its molecular weight is 360.337. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Compounds with complex structures, including trifluoroethyl groups and piperazine rings, often find applications in pharmacological research, particularly in the development of novel therapeutic agents. These structural motifs are common in molecules with central nervous system activity, including antipsychotic and antidepressant drugs. For example, piperazine derivatives are studied for their potential as receptor agonists or antagonists, impacting neurotransmitter systems for therapeutic benefits. While the specific compound was not identified in available literature, similar chemical structures are explored for their pharmacological effects, including receptor binding affinities and modulation of biological pathways (Renzulli et al., 2011).

properties

IUPAC Name

2,2,2-trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3/c16-15(17,18)10-25-14(24)21-7-5-20(6-8-21)13(23)12-9-11-3-1-2-4-22(11)19-12/h9H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSYYHWCEDELQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)OCC(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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